Ivacaftor-D19: A Technical Guide to its Role in Cystic Fibrosis Research
Ivacaftor-D19: A Technical Guide to its Role in Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivacaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, has revolutionized the treatment of cystic fibrosis (CF) for patients with specific gating mutations.[1][2] Building on this success, researchers have explored deuterated versions of ivacaftor to enhance its pharmacokinetic properties. This technical guide provides an in-depth overview of Ivacaftor-D19 and its significance in research, with a focus on its primary use as a stable isotope-labeled internal standard and a comparative analysis with therapeutically developed deuterated analogs like deutivacaftor (d9-ivacaftor).
Chemical Properties and Synthesis
Ivacaftor-D19 is a deuterated analog of ivacaftor where 19 hydrogen atoms have been replaced by deuterium. Its chemical formula is C24H9D19N2O3. While specific, detailed synthesis protocols for Ivacaftor-D19 are not extensively published in peer-reviewed literature, its primary role is as an internal standard in analytical methods like mass spectrometry for the accurate quantification of ivacaftor in biological samples.[3][4]
The synthesis of deuterated ivacaftor analogs intended for therapeutic use, such as d9-ivacaftor (deutivacaftor or CTP-656), involves the use of deuterated starting materials and reagents. For instance, a key intermediate, d9-4-tert-butylphenol, can be synthesized using d3-methylmagnesium iodide (CD3MgI) in a process involving the generation of a quinone methide intermediate.[5][6] General synthetic routes for ivacaftor have also been well-documented and can be adapted for the preparation of its deuterated isotopologues.[7][8]
Primary Use in Research: A High-Fidelity Analytical Tool
The extensive deuteration of Ivacaftor-D19 makes it an ideal internal standard for mass spectrometry-based bioanalysis. Its key advantages in this application include:
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Co-elution with the Analyte: Ivacaftor-D19 has nearly identical physicochemical properties to ivacaftor, ensuring it behaves similarly during chromatographic separation.
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Distinct Mass-to-Charge Ratio: The significant mass difference between Ivacaftor-D19 and ivacaftor allows for their clear differentiation by a mass spectrometer, preventing signal overlap.
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Correction for Matrix Effects and Ion Suppression: By adding a known amount of Ivacaftor-D19 to a sample, any variations in sample preparation, injection volume, and ionization efficiency that affect the analyte will also affect the internal standard to a similar degree, allowing for accurate quantification.
Therapeutic Deuterated Analog: Deutivacaftor (d9-Ivacaftor)
While Ivacaftor-D19 serves an analytical purpose, selectively deuterated ivacaftor, specifically d9-ivacaftor (also known as deutivacaftor, CTP-656, or VX-561), has been developed as a therapeutic agent with the goal of an improved pharmacokinetic profile.[9][10][11] The rationale behind this "deuterium switch" is that the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic breakdown by enzymes like cytochrome P450.[12]
Quantitative Data: Comparative Pharmacokinetics
Clinical and preclinical studies have demonstrated the differentiated pharmacokinetic profile of deutivacaftor compared to ivacaftor.
Table 1: Mean Pharmacokinetic Parameters of Deutivacaftor (CTP-656) and Ivacaftor in Healthy Human Volunteers Following a Single Oral Dose [9]
| Parameter | Deutivacaftor (CTP-656) 150 mg | Ivacaftor 150 mg |
| Cmax (ng/mL) | 736 ± 187 | 711 ± 204 |
| Tmax (hr) | 3.5 (2.0 - 6.0) | 4.0 (3.0 - 6.0) |
| AUC0-inf (ng*hr/mL) | 12800 ± 3400 | 8980 ± 2450 |
| t1/2 (hr) | 15.9 ± 3.8 | 11.8 ± 2.9 |
Data are presented as mean ± SD, except for Tmax which is median (range).
Table 2: Mean Pharmacokinetic Parameters of Deuterated Ivacaftor Analogs and Ivacaftor in Male Sprague-Dawley Rats (10 mg/kg Oral Dose) [13]
| Parameter | d18-Ivacaftor | Deutivacaftor (CTP-656) | Ivacaftor |
| Cmax (ng/mL) | 2450 ± 640 | 1790 ± 430 | 1630 ± 390 |
| AUC0-24hr (ng*hr/mL) | 31100 ± 6700 | 20400 ± 4200 | 18100 ± 3200 |
| C24hr (ng/mL) | 530 ± 150 | 280 ± 80 | 230 ± 60 |
| t1/2 (hr) | 6.8 ± 1.2 | 6.1 ± 0.9 | 5.8 ± 0.7 |
Data are presented as mean ± SD.
Table 3: Mean Pharmacokinetic Parameters of Deuterated Ivacaftor Analogs and Ivacaftor in Male Beagle Dogs (3.0 mg/kg Oral Dose) [13]
| Parameter | d18-Ivacaftor | Deutivacaftor (CTP-656) | Ivacaftor |
| Cmax (ng/mL) | 1160 ± 280 | 890 ± 210 | 790 ± 180 |
| AUC0-24hr (ng*hr/mL) | 14200 ± 3100 | 10300 ± 2200 | 8900 ± 1900 |
| C24hr (ng/mL) | 230 ± 60 | 150 ± 40 | 120 ± 30 |
| t1/2 (hr) | 7.9 ± 1.5 | 7.1 ± 1.3 | 6.9 ± 1.2 |
Data are presented as mean ± SD.
These data indicate that deutivacaftor exhibits a longer half-life and increased overall exposure (AUC) compared to ivacaftor, supporting the potential for once-daily dosing.[9]
Mechanism of Action: Potentiation of the CFTR Channel
Ivacaftor and its deuterated analogs do not correct the primary defect in CFTR protein folding or trafficking for mutations like F508del. Instead, they act as potentiators, increasing the channel open probability (gating) of CFTR proteins that are present on the cell surface but have defective gating, such as the G551D mutation.[1][2][14]
Ivacaftor binds directly to the CFTR protein at a site within the transmembrane domains, at the interface with the lipid membrane.[15][16] This binding allosterically modulates the channel, stabilizing the open state and thereby increasing the flow of chloride ions across the cell membrane.[14][17] This increased ion transport helps to restore the hydration of the airway surface liquid, leading to improved mucociliary clearance and clinical benefits in patients.[18]
Signaling Pathway Diagram
Caption: Ivacaftor binds to the CFTR channel, increasing its open probability.
Experimental Protocols
In-vitro Metabolic Stability Assay (Microsomal Stability)
This assay is crucial for evaluating the metabolic clearance of a compound.
Objective: To determine the rate of metabolism of Ivacaftor and its deuterated analogs by liver microsomes.
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Preparation of Reagents:
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Test compounds (Ivacaftor, deuterated analogs) are dissolved in a suitable solvent like DMSO to create stock solutions.
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Pooled liver microsomes (human or other species) are thawed and resuspended in a buffer (e.g., potassium phosphate buffer, pH 7.4).
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An NADPH-regenerating system is prepared, typically containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
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Incubation:
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The test compound is added to the microsomal suspension at a final concentration (e.g., 1 µM).
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The mixture is pre-incubated at 37°C.
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The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
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Sampling and Reaction Termination:
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Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
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The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (like Ivacaftor-D19).
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Analysis:
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The samples are centrifuged to precipitate proteins.
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The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
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Data Analysis:
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The percentage of the compound remaining is plotted against time.
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The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
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In-vitro CFTR Potentiation Assay (Ussing Chamber)
This assay directly measures the effect of a compound on CFTR channel function in epithelial cells.
Objective: To quantify the potentiation of CFTR-mediated chloride current by Ivacaftor and its deuterated analogs.
Methodology: [22]
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Cell Culture:
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Primary human bronchial epithelial cells from CF patients with specific CFTR mutations (e.g., G551D) are cultured on permeable supports until they form a polarized monolayer.
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Ussing Chamber Setup:
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The cell culture inserts are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelial monolayer.
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The chambers are filled with appropriate physiological solutions and maintained at 37°C.
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Electrophysiological Measurements:
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A voltage clamp is used to measure the short-circuit current (Isc), which is a measure of net ion transport across the epithelium.
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Initially, amiloride is added to the apical side to block sodium channels.
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Forskolin is then added to the basolateral side to increase intracellular cAMP levels and activate CFTR channels.
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Compound Application and Measurement:
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The test compound (Ivacaftor or a deuterated analog) is added to the apical side at various concentrations.
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The change in Isc is recorded, representing the potentiation of CFTR-mediated chloride current.
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Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is specific to CFTR.
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Data Analysis:
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The increase in Isc in response to the test compound is calculated to determine its potency (EC50) and efficacy.
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Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A multi-step continuous flow synthesis of the cystic fibrosis medicine ivacaftor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Deutivacaftor (VX-561) | CFF Clinical Trials Tool [apps.cff.org]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]
- 18. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
